3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
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Overview
Description
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two ethylsulfanyl groups attached to a methylene bridge at the 3-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole typically involves the reaction of 3-chloromethyl-1H-pyrazole with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazolines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted pyrazoles.
Reduction: Pyrazolines.
Scientific Research Applications
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The ethylsulfanyl groups can form interactions with proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity for biological targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole
- 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole
Uniqueness
3-[bis(ethylsulfanyl)methyl]-1H-pyrazole is unique due to the presence of two ethylsulfanyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[bis(ethylsulfanyl)methyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S2/c1-3-11-8(12-4-2)7-5-6-9-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRZOGFRXPOOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=CC=NN1)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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